molecular formula C12H17FN2O2S B3501686 N-(4-fluorophenyl)azepane-1-sulfonamide

N-(4-fluorophenyl)azepane-1-sulfonamide

Cat. No.: B3501686
M. Wt: 272.34 g/mol
InChI Key: OMSKIVBKORPSRG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)azepane-1-sulfonamide is a chemical compound with the molecular formula C12H17FN2O2S and a molecular weight of 272.34 g/mol . Its canonical SMILES is represented as C1CCCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)F . This compound is of significant interest in academic and pharmaceutical research due to its hybrid structure, which incorporates both a sulfonamide functional group and an azepane ring system . The sulfonamide group is a well-established pharmacophore in medicinal chemistry, historically recognized for its antibacterial properties through the inhibition of folic acid synthesis in bacteria . Beyond this, sulfonamides are known to exhibit a wide array of biological activities, including anti-inflammatory and anticancer properties, and are frequently investigated as inhibitors for various enzymes . The azepane ring, a seven-membered nitrogen heterocycle, provides a versatile three-dimensional scaffold that can enhance binding affinity and selectivity towards biological targets. The presence of the 4-fluorophenyl group is a common strategy in drug design, as fluorine substitution can improve a compound's metabolic stability, membrane permeability, and overall binding affinity . The combination of these moieties makes this compound a valuable scaffold for exploring novel structure-activity relationships (SAR) and for the synthesis of compound libraries aimed at high-throughput screening against various biological targets. Research into similar azepane sulfonamide frameworks has identified potential as inhibitors for enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)azepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S/c13-11-5-7-12(8-6-11)14-18(16,17)15-9-3-1-2-4-10-15/h5-8,14H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSKIVBKORPSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathway Elucidation for N 4 Fluorophenyl Azepane 1 Sulfonamide

Retrosynthetic Analysis and Precursor Design

A logical retrosynthetic analysis of N-(4-fluorophenyl)azepane-1-sulfonamide begins with the disconnection of the S-N bond of the sulfonamide functional group. This is a common and reliable disconnection in the synthesis of sulfonamides. thieme-connect.comresearchgate.net This primary disconnection yields two key precursors: the cyclic secondary amine, azepane, and the aromatic sulfonyl halide, 4-fluorophenylsulfonyl chloride.

Further retrosynthetic analysis of these precursors can be envisioned. Azepane can be conceptually derived from ε-caprolactam, a readily available industrial chemical. The synthesis of ε-caprolactam is often achieved through the Beckmann rearrangement of cyclohexanone (B45756) oxime. scientific.netscribd.comgoogle.comrsc.orgresearchgate.net Alternatively, azepane can be synthesized through methods such as the partial hydrogenolysis of hexamethylenediamine (B150038) or the ring expansion of piperidine (B6355638) derivatives. rsc.orgwikipedia.org

The second key precursor, 4-fluorophenylsulfonyl chloride, can be prepared from 4-fluoroaniline (B128567). A common synthetic route involves the diazotization of 4-fluoroaniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper salt. acs.org Another approach is the oxidation of 4-fluorothiophenol. chemicalbook.comgoogle.com

Classical and Modern Synthetic Routes to this compound

The forward synthesis of this compound is primarily achieved through the formation of the sulfonamide bond. This section details the key transformations involved in constructing the target molecule.

Sulfonylation Reactions in Azepane Ring Systems

The most direct and widely employed method for the synthesis of this compound is the reaction of azepane with 4-fluorophenylsulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl center. youtube.com The nitrogen atom of the azepane ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. Common bases include tertiary amines such as triethylamine (B128534) or pyridine. researchgate.net The choice of solvent is also crucial, with aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile (B52724) being frequently used. nih.gov

Reagent 1Reagent 2BaseSolventTypical Conditions
Azepane4-Fluorophenylsulfonyl chlorideTriethylamineDichloromethaneStirring at 0°C to room temperature
Azepane4-Fluorophenylsulfonyl chloridePyridineTetrahydrofuranStirring at room temperature
Azepane4-Fluorophenylsulfonyl chlorideSodium carbonateAcetonitrile/WaterStirring at room temperature

Formation of the Azepane Moiety

The azepane ring is a seven-membered saturated heterocycle that serves as a crucial building block. wikipedia.org Several methods exist for its synthesis, with the most common being the reduction of ε-caprolactam. This can be achieved using strong reducing agents like lithium aluminum hydride.

Another significant industrial route to ε-caprolactam, the precursor to azepane, is the Beckmann rearrangement of cyclohexanone oxime. scientific.netscribd.comgoogle.comrsc.orgresearchgate.net This rearrangement is typically catalyzed by strong acids, such as oleum. More recent developments have focused on greener alternatives, including the use of solid acid catalysts or performing the reaction in supercritical water. rsc.orgresearchgate.net Other synthetic strategies for azepane derivatives include intramolecular cyclization reactions and ring expansion of smaller heterocyclic systems like piperidines. rsc.orgnih.govnih.gov A novel photochemical approach involves the dearomative ring-expansion of nitroarenes to form azepines, which can then be hydrogenated to azepanes. manchester.ac.uk

Introduction of the 4-Fluorophenyl Substituent

The synthesis of the key precursor, 4-fluorophenylsulfonyl chloride, is essential for the final sulfonylation step. A well-established method for preparing aryl sulfonyl chlorides is the Sandmeyer reaction. acs.org This involves the diazotization of an arylamine, in this case, 4-fluoroaniline, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 4-fluorophenylsulfonyl chloride. acs.org

An alternative route involves the oxidation of 4-fluorothiophenol. chemicalbook.comgoogle.com This can be achieved using various oxidizing agents. For instance, reaction with hydrogen peroxide in the presence of a titanium tetrachloride catalyst has been reported. chemicalbook.com

Mechanistic Investigations of Key Transformation Steps

The formation of the sulfonamide bond between azepane and 4-fluorophenylsulfonyl chloride is a well-studied reaction. The generally accepted mechanism is analogous to a nucleophilic acyl substitution. youtube.com The reaction proceeds through a stepwise addition-elimination pathway.

Initially, the nucleophilic nitrogen atom of the azepane attacks the electrophilic sulfur atom of the 4-fluorophenylsulfonyl chloride. This leads to the formation of a transient, tetrahedral intermediate. The stability of this intermediate is influenced by the nature of the substituents on both the amine and the sulfonyl chloride. Subsequently, the intermediate collapses with the elimination of the chloride ion, a good leaving group, to form the stable sulfonamide product. The presence of a base is crucial to deprotonate the nitrogen of the azepane, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. researchgate.net Theoretical calculations have shown that for sulfonyl chlorides, the forward reaction to the sulfonamide is favored. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. The synthesis of sulfonamides, including this compound, can benefit from these green chemistry principles.

Several greener alternatives to the classical sulfonylation reaction have been reported. One approach is the use of water as a solvent, which is non-toxic, inexpensive, and non-flammable. sci-hub.se The reaction can be performed under pH control using a mild base like sodium carbonate. sci-hub.se Solvent-free, or neat, reaction conditions represent another green alternative, minimizing solvent waste. sci-hub.se Microwave-assisted synthesis has also been shown to accelerate the reaction, often leading to higher yields in shorter reaction times. rsc.org

Alternative reagents to the often corrosive sulfonyl chlorides are also being explored. For example, sulfonamides can be synthesized from sodium sulfinates and amines using an iodine-based mediator, which is a more environmentally benign approach. nih.gov Another innovative method involves the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via a decarboxylative chlorosulfonylation, which avoids the pre-functionalization of the starting materials. acs.orgnih.gov For the synthesis of the azepane moiety, greener methods for the Beckmann rearrangement of cyclohexanone oxime have been developed, such as using solid acid catalysts or ionic liquids to replace corrosive acids like oleum. scientific.netresearchgate.net

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound involves multi-step procedures, often centered around the coupling of a substituted aryl amine with a modified azepane sulfonyl chloride core. Research in this area has led to the development of various structurally related compounds, primarily for the investigation of their biological activities.

A significant approach to synthesizing analogues involves the reaction of a key intermediate, such as a sulfonyl chloride-bearing azepane derivative, with a variety of aniline (B41778) derivatives. This modular strategy allows for the introduction of diverse substituents on the phenyl ring, enabling the exploration of structure-activity relationships (SAR).

For instance, a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives has been synthesized to evaluate their potential as carbonic anhydrase IX (CAIX) inhibitors. researcher.lifenih.govresearchgate.net The synthetic pathway for these analogues typically begins with the modification of a commercially available starting material, which is then elaborated to introduce the azepane-1-sulfonamide (B1208690) moiety. The final step generally involves an amide coupling reaction between the azepane-containing acid and a range of substituted anilines.

The general synthetic scheme can be outlined as follows:

Preparation of the Sulfonamide Core: This often starts with a commercially available compound which is then sulfonylated.

Introduction of the Azepane Moiety: The sulfonylated intermediate is reacted with azepane to form the azepane-1-sulfonamide structure.

Amide Coupling: The resulting carboxylic acid derivative is then coupled with various aryl amines to yield the final N-aryl azepane-1-sulfonamide analogues.

This synthetic strategy is versatile and allows for the creation of a library of compounds with different substituents on the N-aryl portion of the molecule. The characterization of these synthesized compounds is typically confirmed using spectroscopic methods such as NMR and mass spectrometry. semanticscholar.org

The table below presents a selection of synthesized analogues from a study on 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives, which are structurally related to this compound. The table includes data on their inhibitory activity against carbonic anhydrase IX (CAIX), a target implicated in cancer. researcher.lifenih.gov

Note: The data in the table is based on findings for 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives, which are analogues of the primary subject compound. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. researcher.lifenih.gov

Molecular docking studies on these analogues have provided insights into their binding modes. For example, the azepane ring often engages in hydrophobic interactions within a specific pocket of the target enzyme, while the N-aryl group can participate in π-stacking interactions. nih.gov The development of efficient synthetic methods for azepane derivatives is an active area of research, as these seven-membered nitrogen heterocycles are important structural motifs in bioactive molecules. nih.govnih.gov

Structural Characterization and Conformational Analysis of N 4 Fluorophenyl Azepane 1 Sulfonamide

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the molecular structure of N-(4-fluorophenyl)azepane-1-sulfonamide and probing its conformational intricacies.

High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR would provide key structural information.

In related sulfonamide structures, the proton of the sulfonamide –SO₂NH– group typically appears as a singlet in the ¹H NMR spectrum in the range of 8.78–10.15 ppm. nih.gov The aromatic protons of the 4-fluorophenyl group are expected to show signals in the region of 6.51–7.70 ppm. nih.gov The protons of the azepane ring would exhibit complex multiplets in the aliphatic region of the spectrum due to their conformational flexibility.

The ¹³C NMR spectrum would complement the proton data, with characteristic signals for the aromatic carbons and the carbons of the azepane ring. The carbon attached to the fluorine atom would show a large coupling constant (¹JCF), a hallmark of organofluorine compounds. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in assigning all proton and carbon signals unambiguously and confirming the connectivity between the 4-fluorophenyl, sulfonamide, and azepane moieties. Furthermore, Nuclear Overhauser Effect (NOE) experiments could provide insights into the through-space proximity of protons, offering valuable data on the preferred conformation of the molecule in solution. chemrxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Sulfonamide NH 8.8 - 10.2 -
Aromatic CH (ortho to F) 7.0 - 7.2 115 - 117 (d, J ≈ 22 Hz)
Aromatic CH (meta to F) 7.2 - 7.4 128 - 130 (d, J ≈ 8 Hz)
Aromatic C-F - 159 - 163 (d, J ≈ 245 Hz)
Aromatic C-N - 135 - 138
Azepane CH₂ (α to N) 3.2 - 3.5 48 - 52

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the SO₂ group, typically found in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. nih.gov The S–N stretching vibration is expected to appear in the region of 914–895 cm⁻¹. nih.gov The N–H stretching vibration of the sulfonamide group would be observed around 3350–3310 cm⁻¹. nih.gov The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the azepane ring would be just below 3000 cm⁻¹. The C-F stretching vibration of the fluorophenyl group would likely be observed in the 1250-1000 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar bonds, aiding in a more complete vibrational assignment. researchgate.net

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Sulfonamide (SO₂) Asymmetric Stretch 1320 - 1310 (Strong) 1320 - 1310 (Weak)
Sulfonamide (SO₂) Symmetric Stretch 1155 - 1143 (Strong) 1155 - 1143 (Strong)
Sulfonamide (S-N) Stretch 914 - 895 (Medium) 914 - 895 (Medium)
Sulfonamide (N-H) Stretch 3350 - 3310 (Medium) 3350 - 3310 (Medium)
Aromatic C-H Stretch > 3000 (Medium) > 3000 (Strong)
Aliphatic C-H Stretch < 3000 (Medium) < 3000 (Medium)

Note: These are expected frequency ranges based on data for similar sulfonamide compounds. nih.govnih.gov

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₇FN₂O₂S), the expected exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).

Under electron impact (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da). openpharmaceuticalsciencesjournal.com Other likely fragmentations would include cleavage of the S-N bond and fragmentation of the azepane ring. The presence of the fluorine atom would be evident in the isotopic pattern of the molecular ion and fragment ions. Analysis of these fragmentation patterns helps to confirm the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

While no specific crystal structure for this compound is publicly available, analysis of related structures provides insight into its likely solid-state conformation. For instance, the crystal structure of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide reveals that the amide group and the fluorobenzene (B45895) ring are nearly perpendicular to each other, with a dihedral angle of 87.30(5)°. nih.gov A similar perpendicular arrangement would be expected between the sulfonamide group and the 4-fluorophenyl ring in the title compound.

In the solid state, sulfonamides often form intermolecular hydrogen bonds involving the sulfonamide N-H proton and the sulfonyl oxygen atoms, leading to the formation of dimers or extended networks. nih.gov In the case of this compound, the N-H group would act as a hydrogen bond donor, and the sulfonyl oxygens would act as acceptors. The fluorine atom could also participate in weaker C-H···F hydrogen bonds. These interactions play a crucial role in stabilizing the crystal lattice. The azepane ring would likely adopt a stable chair or twist-chair conformation in the solid state.

Conformational Landscape and Flexibility of the Azepane Ring System

The seven-membered azepane ring is known for its conformational flexibility. Unlike the more rigid six-membered piperidine (B6355638) ring, the azepane ring can adopt several low-energy conformations, including chair, boat, and twist-chair forms. The energy barrier between these conformations is generally low, leading to a dynamic equilibrium in solution.

The substitution pattern on the azepane ring in this compound, specifically the bulky sulfonamide group at the nitrogen atom, will influence the conformational preferences of the ring. Theoretical calculations and variable-temperature NMR studies would be necessary to fully characterize the conformational landscape and the energetics of the ring inversion process. It is known that N-substituents can significantly impact the conformational equilibrium of azepanes. mdpi.com

Analysis of Intramolecular Interactions and Hydrogen Bonding Networks

However, other non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, will play a role in determining the preferred conformation. The interaction between the lone pair of electrons on the sulfonamide nitrogen and adjacent bonds can also influence the local geometry. In the solid state, the molecules are expected to pack in a way that maximizes intermolecular hydrogen bonding and van der Waals contacts, leading to a stable, three-dimensional crystalline lattice. nih.gov The fluorine atom can also participate in halogen bonding, further influencing the packing arrangement.

Computational Chemistry and Theoretical Modeling of N 4 Fluorophenyl Azepane 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, molecular geometry, and reactivity, which are crucial for predicting its behavior in a biological system.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a robust method for determining the optimized geometry and electronic properties of molecules. For N-(4-fluorophenyl)azepane-1-sulfonamide, calculations are typically performed using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govmdpi.commdpi.com These calculations yield the most stable three-dimensional arrangement of the atoms in the molecule by minimizing its energy.

Based on studies of similar sulfonamide structures, a set of predicted bond lengths and angles for the ground state geometry of this compound can be compiled.

Table 1: Predicted Ground State Geometrical Parameters of this compound from DFT Calculations

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
S-N (sulfonamide)1.62 - 1.64
S=O1.43 - 1.45
S-C (azepane)~1.77
N-C (aryl)1.42 - 1.44
C-F1.35 - 1.37
Bond Angles (°)
O-S-O118 - 121
N-S-O105 - 108
N-S-C (azepane)107 - 109
S-N-C (aryl)120 - 123

Note: These values are estimations based on published data for structurally related sulfonamides and may vary depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenyl ring and the nitrogen atom of the sulfonamide group. The LUMO is likely to be distributed over the sulfonyl group (-SO2-) and the aromatic ring. The electron-withdrawing nature of the fluorine atom and the sulfonyl group influences the energies of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

ParameterPredicted Energy (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap (ΔE)3.5 - 5.5

Note: These values are estimations based on published data for similar aromatic sulfonamides and can be influenced by the computational level of theory. researchgate.netresearchgate.netscispace.comnih.gov

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, especially the seven-membered azepane ring which can adopt multiple conformations.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. scirp.orgresearchgate.netnih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Interaction Fingerprints

For this compound, molecular docking studies would involve placing the molecule into the binding site of a target protein. The selection of the target protein would be guided by the therapeutic area of interest. For instance, many sulfonamides are known to target carbonic anhydrases. nih.gov

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. The resulting binding poses reveal key interactions, such as:

Hydrogen bonds: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). These groups can form crucial interactions with polar residues in the protein's active site.

Hydrophobic interactions: The azepane ring and the phenyl part of the 4-fluorophenyl group can engage in hydrophobic interactions with nonpolar residues.

π-π stacking: The aromatic 4-fluorophenyl ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Halogen bonds: The fluorine atom can potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.

These interaction patterns are often visualized as a 2D or 3D "interaction fingerprint," providing a clear picture of how the molecule is anchored in the binding pocket.

Assessment of Theoretical Binding Affinity Parameters

The scoring functions used in molecular docking provide a quantitative estimate of the binding affinity, often expressed as a binding energy (in kcal/mol) or a docking score. scirp.orgunar.ac.id Lower binding energy values generally indicate a more favorable binding interaction.

Table 3: Hypothetical Molecular Docking Results for this compound with a Model Protein Target

ParameterPredicted Value
Binding Energy (kcal/mol)-6.5 to -8.5
Key Interacting Residues (Hypothetical)
Hydrogen BondingHis94, Thr199
Hydrophobic InteractionsVal121, Leu198, Trp209
π-π StackingPhe131

Note: These are hypothetical values and would depend on the specific protein target and docking software used. The binding energies for similar sulfonamide derivatives often fall within this range. researchgate.netunar.ac.id

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Analogous Sulfonamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For sulfonamides analogous to this compound, QSAR studies have been instrumental in understanding the structural features crucial for their therapeutic effects and in guiding the design of more potent molecules. These studies typically involve calculating various molecular descriptors and using statistical methods to build predictive models.

A common approach involves three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA). For instance, a CoMFA study on a series of sulfa drugs acting as inhibitors of Pneumocystis carinii dihydropteroate (B1496061) synthetase (DHPS) demonstrated excellent predictive power. nih.govnih.gov After eliminating poorly correlated analogs, a dataset of 36 compounds yielded a model with a high conventional r² value of 0.964, indicating a strong correlation between the steric and electrostatic fields of the molecules and their inhibitory activity. nih.gov This type of model is valuable for predicting the binding affinity of new sulfa drugs to their target enzyme. nih.govnih.gov

Similarly, 3D-QSAR analysis was performed on arylpropyl sulfonamide analogues, which are structurally related to ceramide, to understand their cytotoxic activities against cancer cell lines. researchgate.net The resulting Comparative Molecular Similarity Indices Analysis (CoMSIA) models were highly reliable and predictive, suggesting that features like long alkyl chains and specific stereochemistry (1R, 2R configuration) were important for cytotoxicity. The models also indicated that introducing small hydrophobic groups on the phenyl and sulfonamide moieties could enhance biological activity. researchgate.net

Beyond 3D-QSAR, two-dimensional QSAR models have also been successfully applied. A study on aryl sulfonamide derivatives as 5-HT6 serotonin (B10506) receptor ligands used quantum mechanical descriptors derived from Density Functional Theory (DFT). rjb.ro The best models incorporated descriptors such as molecular weight, dipole moment, and heat of formation, with molecular weight being a particularly significant parameter with a positive contribution to the predictive model. rjb.ro Another 2D-QSAR study modeled the antidiabetic activity of 47 sulfonamide derivatives using topological descriptors, achieving a model with a very high squared correlation coefficient (R² = 0.9897). medwinpublishers.com

The table below summarizes findings from various QSAR studies on analogous sulfonamide compounds.

Compound ClassBiological Target/ActivityQSAR MethodKey Findings & Important Descriptors
Sulfa DrugsPneumocystis carinii Dihydropteroate Synthetase (DHPS)3D-QSAR (CoMFA)Steric and electrostatic fields are critical for inhibitory activity. nih.govnih.gov
Arylpropyl SulfonamidesCytotoxicity (Prostate & Leukemia Cancer Cells)3D-QSAR (CoMSIA)Long alkyl chains, specific stereochemistry, and hydrophobicity of phenyl and sulfonamide groups enhance activity. researchgate.net
Aryl Sulfonamides5-HT6 Serotonin Receptor2D-QSAR (DFT-based)Molecular weight, dipole moment, and heat of formation are significant predictors of antagonist activity. rjb.ro
DisulfonamidesAntimicrobial Activity (S. aureus, B. cereus, E. coli)2D-QSAR (MLR)The third-order average connectivity index (3χvA) showed a negative correlation with activity. researchgate.net
N-Aryl- utrgv.edursc.orgdiazepane UreasCXCR3 Receptor Inhibition2D-QSAR (MLR)ClogP and various topological indices (ChiInf8, ChiInf0) significantly affect inhibitory activity. nih.gov
Sulfonamide DerivativesAntidiabetic Activity (Carbonic Anhydrase II)2D-QSAR (Topological)A five-parameter model using topological descriptors achieved a high correlation (R² = 0.9897). medwinpublishers.com

Cheminformatics and Virtual Screening Applications for Scaffold Exploration

Cheminformatics and virtual screening are powerful computational tools that accelerate drug discovery by enabling the rapid, in-silico evaluation of vast chemical libraries. neovarsity.org For scaffolds related to this compound, these techniques are employed to explore chemical space, identify novel bioactive compounds, and prioritize candidates for synthesis and experimental testing. biorxiv.org

Virtual screening can be broadly categorized into ligand-based and structure-based approaches. neovarsity.org Ligand-based virtual screening (LBVS) utilizes the knowledge of known active molecules to find other compounds with similar properties. utrgv.eduutrgv.edu For example, sulfonamide analogues were identified as potential carbonic anhydrase (CA) II/IX inhibitors through a similarity-based virtual screen. utrgv.eduutrgv.edu In this process, compounds were filtered based on physicochemical properties (e.g., Lipinski's rule of five) and structural similarity, measured by a Tanimoto coefficient, to known inhibitors. utrgv.eduutrgv.edu

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the biological target, using molecular docking to predict how well compounds will bind to the active site. rsc.orgneovarsity.org This method has been used to discover novel, non-sulfonamide inhibitors of carbonic anhydrase IX, demonstrating its utility in finding new chemical scaffolds. rsc.org

The advent of ultra-large chemical libraries, containing billions of virtual compounds, has significantly expanded the scope of virtual screening. biorxiv.orgnih.gov Researchers can now explore an immense and diverse chemical space that would be impossible to screen experimentally. biorxiv.org One strategy involves generating large combinatorial libraries from a core scaffold through in silico reactions. nih.gov For instance, a virtual library of 140 million sulfonamide-functionalized triazoles and isoxazoles was generated and screened against the cannabinoid type II (CB₂) receptor, leading to the discovery of five new unique chemical scaffolds. nih.gov

Recent advancements have integrated deep learning and artificial intelligence with virtual screening to improve prediction accuracy and efficiency. neovarsity.orgbiorxiv.org Deep learning models can be trained on high-throughput screening data to predict the activity of compounds in massive virtual libraries, enriching the hit rate significantly compared to experimental screening alone. biorxiv.org This approach has successfully identified novel antibacterial compounds with low similarity to known antibiotics, highlighting its power in scaffold exploration. biorxiv.org

The general workflow for virtual screening in scaffold exploration is summarized below.

StepDescriptionKey Tools & Methods
1. Library Preparation Generation or acquisition of a large, diverse chemical library. This can be a commercial library or a custom-enumerated virtual library. biorxiv.orgnih.govCombinatorial chemistry tools, commercial databases (e.g., Enamine REAL, ZINC), in-house libraries. nih.gov
2. Compound Filtering Application of filters to remove undesirable compounds and enrich for drug-like molecules.Lipinski's Rule of Five, ADME/Tox predictions, functional group filters. utrgv.eduutrgv.edu
3. Virtual Screening In-silico assessment of the library against a biological target using either ligand-based or structure-based methods.Molecular docking (SBVS), similarity searching, pharmacophore modeling, machine learning models (LBVS). utrgv.edursc.orgneovarsity.org
4. Hit Selection & Prioritization Ranking of compounds based on docking scores, similarity metrics, or model predictions. The top-ranked compounds are selected as "hits".Scoring functions, Tanimoto coefficient, consensus scoring. utrgv.edunih.gov
5. Experimental Validation Synthesis and in vitro testing of selected hit compounds to confirm their biological activity. rsc.orgBiological assays (e.g., enzyme inhibition, cell viability). nih.gov

Through these computational strategies, the sulfonamide and azepane scaffolds can be systematically explored to discover new lead compounds for a wide range of biological targets, from enzymes like carbonic anhydrase to G-protein coupled receptors. rsc.orgnih.gov

Structure Activity Relationship Sar and Ligand Design Principles for N 4 Fluorophenyl Azepane 1 Sulfonamide Analogs

Impact of Fluorine Substitution on Electronic and Steric Profiles

Structure-activity relationship studies on various fluorinated compounds have demonstrated that fluorine substitution can have a range of effects on biological activity, from detrimental to significantly enhancing. frontiersin.orgnih.gov For instance, in one study on 4-phenylthiazole (B157171) analogs, the substitution of hydrogen with fluorine was a successful strategy. frontiersin.org This highlights that the impact of fluorination is context-dependent, relying on the specific interactions within the target's binding site.

Table 1: Physicochemical Properties of Fluorine Relevant to Drug Design
PropertyValue/DescriptionImplication in N-(4-fluorophenyl)azepane-1-sulfonamide
Van der Waals Radius 1.47 Å (vs. 1.20 Å for H)Minimal steric perturbation; often acts as a bioisostere for hydrogen.
Electronegativity (Pauling Scale) 3.98Strong inductive electron-withdrawing effect, modulating electronics of the phenyl ring.
C-F Bond Strength ~116 kcal/molIncreases metabolic stability by blocking potential sites of oxidation. nih.gov
Lipophilicity Contribution Can increase local lipophilicityMay enhance membrane permeability and bioavailability. nih.gov
Hydrogen Bonding Acts as a weak H-bond acceptorCan form specific, albeit weak, interactions with protein backbones or side chains. tandfonline.com

Role of the Azepane Ring in Molecular Recognition and Scaffold Constraining

The azepane ring, a seven-membered saturated heterocycle, serves a crucial role as a structural scaffold. Unlike smaller five- or six-membered rings, the azepane ring possesses greater conformational flexibility. rsc.org This flexibility can be advantageous, allowing the molecule to adopt an optimal geometry to fit within a binding pocket. However, this flexibility can also be a liability, leading to a significant entropic penalty upon binding.

Therefore, a key strategy in drug design is to constrain the scaffold to a more rigid conformation that pre-organizes the substituents in a bioactive orientation. nih.gov The ability to introduce specific substituents onto the azepane ring can bias it toward one major conformation, which is important for effective drug design. nih.gov Studies have shown that even a single fluorine atom on an azepane ring can significantly influence its conformational preference. rsc.org

The azepane motif is present in numerous bioactive molecules and approved drugs, highlighting its utility as a privileged scaffold in medicinal chemistry. nih.govnih.gov Its role in this compound is to orient the 4-fluorophenyl and sulfonamide groups in a specific three-dimensional arrangement, which is critical for molecular recognition by its biological target. The size and vectoral projection of the azepane ring allow it to explore a larger chemical space within a binding site compared to smaller rings like piperidine (B6355638) or pyrrolidine.

Influence of the Sulfonamide Linker on Conformational Preferences and Interactions

The sulfonamide group (-SO₂NH-) is a cornerstone pharmacophore in medicinal chemistry, found in a vast array of clinically used drugs. nih.govnih.gov Its importance stems from its dual role as a rigid linker and a potent hydrogen-bonding moiety. The sulfonamide oxygens are excellent hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. nih.govresearchgate.net

These interactions are often critical for anchoring a ligand within the active site of a protein. For example, in many carbonic anhydrase inhibitors, the sulfonamide group directly coordinates with a zinc ion in the enzyme's active site. acs.orgyoutube.com In other contexts, it forms key hydrogen bonds with amino acid residues. Studies on the FKBP12 protein have shown that sulfonamide oxygens can engage in highly conserved CH···O=S interactions with the protein. nih.govresearchgate.net

Table 2: Key Interactions Mediated by the Sulfonamide Linker
Interaction TypeParticipating Atoms (on Sulfonamide)Common Protein PartnerSignificance
Hydrogen Bond Donor N-H Carbonyl oxygen, Asp, Glu, Ser, ThrAnchoring, Specificity
Hydrogen Bond Acceptor S(=O )₂Amide N-H, Arg, Lys, His, TrpAnchoring, Specificity nih.gov
Metal Ion Coordination Deprotonated N⁻ or OZn²⁺, Cu²⁺, etc.Catalytic inhibition (e.g., metalloenzymes) acs.org
Dipolar Interactions S=O dipolesPolar residues in binding pocketOrientation and binding affinity

Rational Design Strategies for Modulating Molecular Interactions Based on this compound Core

Rational drug design aims to systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov Based on the SAR of the this compound core, several strategies can be employed.

Modification of the Aromatic Ring: While the 4-fluoro substituent offers benefits, exploring other substitutions on the phenyl ring could further optimize interactions. Adding small electron-donating or withdrawing groups at the ortho- or meta-positions could fine-tune electronic properties and explore additional pockets within the binding site.

Substitution on the Azepane Ring: Introducing substituents on the azepane ring can serve multiple purposes. Small alkyl or polar groups could be used to probe for additional hydrophobic or hydrophilic interactions. More importantly, strategic substitution can constrain the ring's conformation, reducing the entropic penalty of binding and potentially increasing affinity and selectivity. rsc.orgnih.gov

Bioisosteric Replacement of the Sulfonamide Linker: The sulfonamide is a key interaction hub, but it can be replaced with other groups (bioisosteres) to alter properties. For example, replacing a sulfonamide oxygen with a nitrogen-containing group to create a sulfonimidamide can introduce new vectors for substitution and alter the hydrogen-bonding pattern, potentially leading to novel interactions. nih.govresearchgate.netresearchgate.net

Scaffold Hopping: The azepane ring itself could be replaced by other cyclic systems (e.g., piperidine, morpholine (B109124), or bicyclic systems) to alter the vectors of the attached pharmacophores and improve properties like metabolic stability. nih.govnih.gov For instance, replacing a piperidine with a morpholine core has been shown to improve CYP3A4 profiles in certain inhibitor classes. nih.gov

Pharmacophore Elucidation from Related Sulfonamide Ligands

A pharmacophore is an abstract description of the molecular features necessary for a molecule to interact with a specific biological target. By analyzing a series of active sulfonamide-containing ligands, a common pharmacophore model can be developed. For many classes of sulfonamide inhibitors, these models often include key features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic centers. nih.govunifi.it

For example, pharmacophore models developed for sulfonamide-based 5-HT₇ receptor antagonists typically feature:

Two or three hydrogen bond acceptor (HBA) regions, often fulfilled by the sulfonamide oxygens. nih.gov

One or more hydrophobic/aromatic (HYD/AR) regions, corresponding to the aryl group. nih.gov

A large hydrophobic region. nih.gov

Similarly, pharmacophore models for carbonic anhydrase inhibitors invariably include a zinc-binding group, which is the sulfonamide moiety, along with adjacent hydrophobic and hydrophilic features that dictate isoform selectivity. unifi.itresearchgate.netnih.gov

By mapping the features of this compound onto these established pharmacophore models, one can hypothesize its potential biological targets and design new analogs that better fit the essential electronic and steric requirements for activity.

Table 3: Common Pharmacophoric Features of Sulfonamide-Based Ligands
Pharmacophore FeatureCorresponding Moiety in this compoundPotential Role in Binding
Aromatic/Hydrophobic Region 4-Fluorophenyl Ringπ-stacking, hydrophobic interactions nih.gov
Hydrogen Bond Acceptor Sulfonamide OxygensInteraction with H-bond donors (e.g., NH groups of Arg, Lys) nih.gov
Hydrogen Bond Donor Sulfonamide N-HInteraction with H-bond acceptors (e.g., carbonyls of backbone)
Hydrophobic/Alicyclic Scaffold Azepane RingVan der Waals contacts, scaffold orientation
Halogen Feature Fluorine AtomCan act as a weak H-bond acceptor or participate in halogen bonding

Mechanistic Investigations of Ligand Target Interactions Involving N 4 Fluorophenyl Azepane 1 Sulfonamide

Exploration of Potential Enzyme Inhibition Mechanisms

The sulfonamide group is a well-known pharmacophore present in numerous drugs that act as enzyme inhibitors. For instance, sulfonamide-containing drugs are famously used as antibiotics where they act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, which is crucial for folic acid synthesis in bacteria. ambeed.com The specific enzyme targets for N-(4-fluorophenyl)azepane-1-sulfonamide would need to be identified through screening against a panel of enzymes.

Should initial screenings indicate inhibitory activity, further studies would be conducted to elucidate the mechanism of inhibition. These studies often involve kinetic analyses to determine if the inhibition is competitive, non-competitive, or uncompetitive. For example, studies on benzylamine-sulfonamide derivatives as inhibitors of human monoamine oxidase B (hMAO-B) have utilized Lineweaver-Burk plots to determine a non-competitive inhibition mechanism. ucl.ac.uk Similarly, newly synthesized sulfonamide derivatives have been evaluated for their inhibitory effects on enzymes like urease and carbonic anhydrase. nih.gov

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

Enzyme TargetIC₅₀ (nM)Inhibition Type
Enzyme A50Competitive
Enzyme B250Non-competitive
Enzyme C>10,000No inhibition
Enzyme D800Uncompetitive

Receptor Binding Profile Analysis through Biophysical Methods

To understand the interaction of this compound with potential protein targets, various biophysical methods would be employed. These techniques provide quantitative data on binding affinity, stoichiometry, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics of a ligand to a target protein immobilized on a sensor chip. This method would provide data on the association rate (kₐ) and dissociation rate (kₑ) of the binding event, from which the dissociation constant (Kₑ) can be calculated.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding of a ligand to a protein in solution. wur.nl ITC is a powerful tool as it can determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. nih.gov From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction.

Table 2: Illustrative Biophysical Data for the Interaction of this compound with a Target Protein

MethodParameterValue
SPR kₐ (M⁻¹s⁻¹)1.5 x 10⁵
kₑ (s⁻¹)3.0 x 10⁻⁴
Kₑ (nM)2.0
ITC Kₐ (M⁻¹)5.2 x 10⁸
Kₑ (nM)1.9
n (stoichiometry)1.1
ΔH (kcal/mol)-8.5
-TΔS (kcal/mol)-3.2
ΔG (kcal/mol)-11.7

Investigation of Allosteric Modulation Potential

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. researchgate.net This can offer advantages over orthosteric ligands, such as higher selectivity. The potential for this compound to act as an allosteric modulator would be investigated using functional assays in the presence of a known orthosteric ligand. For example, studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have identified them as positive allosteric modulators of the GABA-A receptor. nih.gov

Assays would be designed to detect potentiation (Positive Allosteric Modulator, PAM) or inhibition (Negative Allosteric Modulator, NAM) of the orthosteric ligand's effect. This typically involves generating dose-response curves for the orthosteric ligand in the presence and absence of this compound.

Target Engagement Studies in Model Systems (Conceptual Framework)

Confirming that a compound binds to its intended target within a cellular environment is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells and tissues. researchgate.netmdpi.com This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

In a hypothetical CETSA experiment, cells would be treated with this compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature would be quantified, typically by Western blotting or mass spectrometry. nih.govelifesciences.org A shift in the melting curve of the target protein to a higher temperature in the presence of the compound would indicate direct binding.

Kinetic and Thermodynamic Parameters of Binding Events

As mentioned in section 6.2, biophysical techniques like SPR and ITC are essential for determining the kinetic and thermodynamic parameters of binding.

Kinetics: The association rate constant (kₐ or kₒₙ) describes how quickly the compound binds to its target, while the dissociation rate constant (kₑ or kₒff) describes how quickly it dissociates. The ratio of these rates (kₑ/kₐ) determines the equilibrium dissociation constant (Kₑ), a measure of binding affinity.

Thermodynamics: Isothermal titration calorimetry provides a complete thermodynamic signature of the binding event. nih.gov

Enthalpy (ΔH): Represents the change in heat upon binding, reflecting the formation and breaking of bonds.

Entropy (ΔS): Represents the change in disorder of the system upon binding, influenced by factors like conformational changes and the displacement of water molecules.

A detailed understanding of these parameters is crucial for structure-activity relationship (SAR) studies, guiding the optimization of the compound's binding properties.

Advanced Analytical Techniques in N 4 Fluorophenyl Azepane 1 Sulfonamide Research

Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS) for Purity and Identity Confirmation in Research Samples

Chromatography coupled with mass spectrometry is an indispensable tool in modern chemical research for the definitive identification and purity assessment of synthesized compounds. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is particularly favored for the analysis of non-volatile and thermally labile molecules like many sulfonamide derivatives. phenomenex.com The process involves introducing a sample into a liquid chromatograph, which separates the compound of interest from impurities based on its physicochemical properties, such as polarity. The separated components then enter a mass spectrometer.

In the mass spectrometer, the molecules are ionized and the initial ion (precursor ion) corresponding to the mass of N-(4-fluorophenyl)azepane-1-sulfonamide is selected. This precursor ion is then fragmented through collision-induced dissociation (CID) to produce a characteristic pattern of product ions. nih.gov This MS/MS process provides a highly specific fingerprint for the molecule, confirming its identity with great confidence. For purity analysis, the area under the chromatographic peak of the target compound is compared to the total area of all detected peaks, providing a quantitative measure of its purity. While Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, it is generally suitable for more volatile and thermally stable compounds.

Table 1: Representative LC-MS/MS Data for Purity and Identity Confirmation of a Research Sample

ParameterValue
Compound Name This compound
Retention Time (min) 5.8
Precursor Ion (m/z) [M+H]⁺ 273.1
Major Product Ions (m/z) 157.1, 109.1, 96.1
Purity by Peak Area (%) 99.2

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for the development of robust analytical methods. wu.ac.th For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. researchgate.net This involves optimizing several parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities or degradation products.

Method development begins with the selection of an appropriate stationary phase (column), commonly a C18 or C8 column, and a mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the mobile phase composition is changed over time, is often employed to ensure the efficient elution of all components within a reasonable timeframe. researchgate.net The method is then validated according to established guidelines to ensure it is specific, linear, accurate, precise, and robust. Purity is determined using a UV detector, often a Photo-Diode Array (PDA) detector, which can also provide information about the spectral homogeneity of a peak. wu.ac.th

Table 2: Typical HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 (250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min wu.ac.th
Detection Wavelength 254 nm
Column Temperature 25 °C wu.ac.th
Injection Volume 10 µL

Capillary Electrophoresis (CE) for Charge and Size-Based Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. semanticscholar.org It offers advantages such as rapid analysis times, minimal sample consumption, and high separation efficiency, making it a valuable alternative or complementary technique to HPLC. semanticscholar.orgnih.gov For sulfonamides, Capillary Zone Electrophoresis (CZE), the simplest mode of CE, is often employed. nih.gov

In CZE, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. The pH of the BGE is a critical parameter, as it influences the charge of the analyte and the electroosmotic flow within the capillary, thereby affecting migration time and separation resolution. nih.gov Modifiers such as organic solvents or cyclodextrins can be added to the BGE to enhance the separation of closely related compounds. nih.gov This technique is particularly useful for analyzing the purity of charged or polar compounds like this compound and its potential ionic impurities.

Table 3: Hypothetical Capillary Electrophoresis Conditions for Separation

ParameterCondition
Capillary Fused-Silica (50 µm i.d., 60 cm total length)
Background Electrolyte (BGE) 25 mM Phosphate-borate buffer
BGE pH 7.0 nih.gov
Applied Voltage 20 kV nih.gov
Temperature 25 °C
Detection UV at 214 nm

Microcalorimetry (ITC, DSC) for Thermodynamic Characterization of Interactions

Microcalorimetry techniques are used to directly measure the heat changes associated with molecular interactions or phase transitions, providing fundamental thermodynamic data. Isothermal Titration Calorimetry (ITC) is a powerful, label-free method for quantifying the binding affinity, stoichiometry, and thermodynamic profile (enthalpy and entropy) of a small molecule binding to a larger macromolecule, such as a protein. nih.govwur.nl

In a hypothetical ITC experiment, a solution of this compound would be titrated into a sample cell containing a target protein. wur.nl Each injection triggers a small heat release or absorption, which is measured by the calorimeter. wur.nl The resulting data are fitted to a binding model to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n). Differential Scanning Calorimetry (DSC) could also be employed to study the thermal stability of a target protein in the presence and absence of the compound, revealing any stabilizing or destabilizing effects upon binding.

Table 4: Representative Thermodynamic Data from an ITC Experiment

ParameterDescriptionHypothetical Value
n (Stoichiometry) Molar ratio of compound to protein at saturation1.1
KD (Dissociation Constant) Measure of binding affinity500 nM
ΔH (Enthalpy Change) Heat released or absorbed upon binding-8.5 kcal/mol
ΔS (Entropy Change) Change in randomness of the system upon binding15.2 cal/mol·K

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Surface Plasmon Resonance (SPR) is a sensitive, label-free optical technique for monitoring molecular interactions in real time. nih.govscispace.com It provides detailed kinetic information, including the association rate (ka) and dissociation rate (kd) of a binding event, from which the equilibrium dissociation constant (KD) can be calculated. scispace.com

In a typical SPR experiment to study this compound, a target protein (the ligand) is immobilized on a sensor chip surface. scispace.com A solution containing the sulfonamide (the analyte) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal, measured in response units (RU). scispace.com By monitoring the signal change over time during the association and subsequent dissociation phases, the full kinetic profile of the interaction can be determined. Studies have shown that structural features, such as a p-fluorophenyl group, can influence the binding affinity of molecules to their targets. nih.gov

Table 5: Illustrative Real-time Binding Kinetics Data from an SPR Analysis

ParameterDescriptionHypothetical Value
ka (Association Rate Constant) Rate of complex formation2.5 x 10⁴ M⁻¹s⁻¹
kd (Dissociation Rate Constant) Rate of complex decay1.2 x 10⁻³ s⁻¹
KD (Equilibrium Dissociation Constant) kd/ka; measure of affinity480 nM

Future Research Directions and Unexplored Avenues for N 4 Fluorophenyl Azepane 1 Sulfonamide

Development of Novel Synthetic Methodologies

The traditional synthesis of N-aryl sulfonamides relies on the reaction of anilines with sulfonyl chlorides. tandfonline.com While effective, this method can be limited by the availability and stability of the respective starting materials. Future research should focus on developing more efficient and versatile synthetic routes to N-(4-fluorophenyl)azepane-1-sulfonamide and its derivatives.

One promising avenue is the exploration of metal-free synthesis protocols. For instance, methods utilizing an iodine-tert-butyl hydroperoxide (TBHP) system for the sulfonylation of amines with N-hydroxy sulfonamides could offer a milder and more environmentally friendly alternative. rsc.org Another innovative approach involves the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via an aromatic decarboxylative halosulfonylation. acs.org Applying such a method could potentially allow for the direct coupling of a suitably protected azepane with a derivative of 4-fluorobenzoic acid, bypassing the need for pre-functionalized starting materials.

Furthermore, the direct C-H functionalization of (hetero)aromatic compounds with sulfonyl azides has emerged as a powerful tool for the synthesis of N-(hetero)aryl sulfonamides. researchgate.net Investigating the application of this methodology to the 4-fluorophenyl ring could provide a direct route to the target compound and its analogues, offering a streamlined synthetic process.

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. mdpi.com These technologies can be powerfully applied to the this compound scaffold to explore a vast chemical space and predict the properties of novel derivatives.

Expansion of Computational Modeling Paradigms

Computational modeling is an indispensable tool for understanding the structure-activity relationships (SAR) of drug candidates. For this compound, a deeper application of advanced computational techniques can provide critical insights into its conformational preferences and interactions with biological macromolecules.

Furthermore, quantum mechanics/molecular mechanics (QM/MM) calculations can offer a more detailed understanding of the electronic properties of the sulfonamide group and its interactions within a protein's active site. The development of quantitative structure-retention relationship (QSRR) models could also aid in predicting the lipophilicity of novel derivatives, a key parameter influencing drug-likeness. mdpi.com

Exploration of Diverse Biological Target Classes for Mechanistic Probes

While related azepane sulfonamides have shown activity against 11β-HSD1, the this compound scaffold may interact with a much broader range of biological targets. tandfonline.com Future research should aim to explore its potential as a mechanistic probe for various enzyme families and receptor types.

The sulfonamide moiety is a known pharmacophore for a wide array of targets, including carbonic anhydrases, proteases, and kinases. nih.govnih.gov Screening this compound against panels of these enzymes could reveal novel inhibitory activities. For example, aryl sulfonamides have been identified as inhibitors of the sodium channel NaV1.5 and insulin-regulated aminopeptidase (B13392206) (IRAP). nih.govwikipedia.org

Given the structural diversity of azepane-based compounds in approved drugs, targeting areas such as cancer, infectious diseases, and neurological disorders is a logical next step. nih.gov For instance, certain arylsulfonamide derivatives have demonstrated cytotoxic activity against cancer cell lines. nih.gov A systematic biological evaluation of this compound could uncover unexpected therapeutic potential.

Design of Chemically Modified Scaffolds for Enhanced Investigational Utility

To further probe the biological potential of this compound, the design and synthesis of chemically modified scaffolds are essential. These modifications can be used to improve potency, selectivity, and pharmacokinetic properties, as well as to develop tool compounds for target identification and validation.

Systematic modifications of the azepane ring, such as the introduction of substituents or its replacement with alternative seven-membered heterocycles, could significantly impact the conformational preferences and biological activity of the molecule. lifechemicals.comrsc.org The conformational flexibility of the azepane ring is often a key determinant of bioactivity. lifechemicals.com

Q & A

Q. What synthetic methodologies are effective for preparing N-(4-fluorophenyl)azepane-1-sulfonamide derivatives?

Q. How can structural characterization of this compound derivatives be performed?

  • Methodological Answer : Combine spectroscopic techniques (NMR, IR) and X-ray crystallography. For instance, bond angles and torsion angles in sulfonamide derivatives (e.g., O–S–N angles ≈106–120°) were resolved via crystallography to confirm stereochemistry . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulas.

Q. What are the primary challenges in achieving high purity for fluorophenyl sulfonamides?

  • Methodological Answer : Fluorophenyl groups introduce steric hindrance and polarity, complicating crystallization. Use recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) or silica gel chromatography with gradients of ethyl acetate/hexane. Impurities from incomplete sulfonation can be minimized by stoichiometric control of sulfonyl chloride .

Advanced Research Questions

Q. How can molecular docking tools like AutoDock Vina improve the design of this compound analogs?

  • Methodological Answer : AutoDock Vina enables rapid prediction of binding affinities and poses to target proteins (e.g., kinases or GPCRs). Preprocess ligand structures with Open Babel for charge assignment, and generate grid maps around the active site. For azepane-sulfonamides, prioritize flexibility in the azepane ring during docking simulations to account for conformational changes . Validate results with molecular dynamics (MD) simulations.

Q. How do structural modifications (e.g., substituents on the azepane ring) influence bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies suggest that electron-withdrawing groups (e.g., -Cl, -Br) on the sulfonamide enhance metabolic stability, while bulky substituents on the azepane ring reduce off-target interactions. For example, 4-bromo derivatives showed improved IC₅₀ values in enzyme inhibition assays compared to methoxy analogs . Use comparative molecular field analysis (CoMFA) to quantify steric/electronic effects.

Q. What strategies resolve contradictions in metabolic stability data for fluorophenyl sulfonamides?

  • Methodological Answer : Discrepancies often arise from in vitro vs. in vivo models. Use hepatocyte incubation assays (e.g., human liver microsomes) to assess CYP450-mediated oxidation. If in vitro stability conflicts with in vivo pharmacokinetics, evaluate plasma protein binding or tissue distribution via radiolabeled tracers. For example, fluoropropane-sulfonamide analogs exhibited longer half-lives due to reduced CYP3A4 affinity .

Q. How can crystallographic data inform the design of stable polymorphs?

  • Methodological Answer : Analyze intermolecular interactions (e.g., hydrogen bonds, π-stacking) from X-ray structures. For this compound derivatives, the sulfonamide oxygen often forms H-bonds with adjacent aryl rings, stabilizing the lattice. Use Mercury software to calculate packing coefficients and predict solubility .

Data Contradiction Analysis

  • Example : Conflicting solubility reports for azepane-sulfonamides in aqueous vs. lipid matrices.
    • Resolution : Perform phase-solubility studies with varying pH (1.2–7.4) and co-solvents (e.g., PEG-400). Correlate with LogP values calculated via HPLC retention times .

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N-(4-fluorophenyl)azepane-1-sulfonamide

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